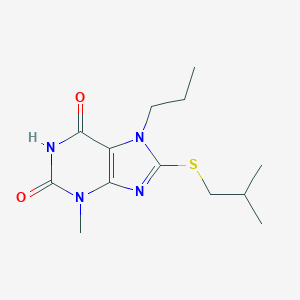

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione

Description

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 3, 7, and 8 of the purine core. The compound features a methyl group at position 3, a propyl chain at position 7, and a 2-methylpropylsulfanyl (isobutylsulfanyl) moiety at position 7.

Properties

IUPAC Name |

3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBKURKXPJOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine-2,6-dione Scaffold Construction

The purine-2,6-dione (xanthine) scaffold serves as the foundational structure. Its synthesis typically begins with the condensation of urea derivatives with malonic acid or its analogs. For 3-methyl-substituted xanthines, methylation at the N3 position is often achieved using methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions .

Example Protocol :

-

Substrate : Urea and malonic acid in acetic anhydride.

-

Methylation : Treatment with methyl iodide in the presence of potassium carbonate (K₂CO₃) at 60–80°C for 6–12 hours .

Alkylation at Position 7: Introduction of the Propyl Group

Position 7 alkylation is critical for introducing the propyl moiety. This step often employs alkyl halides (e.g., 1-bromopropane) or sulfonate esters in polar aprotic solvents. Catalysts such as potassium iodide (KI) enhance reaction rates via the Finkelstein mechanism .

Key Reaction Parameters :

-

Reagent : 1-bromopropane (1.2 eq.)

-

Base : Potassium carbonate (K₂CO₃, 2.5 eq.)

-

Solvent : N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

Sulfanyl Group Introduction at Position 8

The 8-position is electronically favorable for nucleophilic substitution. Introducing the 2-methylpropylsulfanyl group requires a halogenated precursor (e.g., 8-bromoxanthine) reacting with 2-methylpropylthiol.

Optimized Protocol :

-

Halogenation : Treat 3-methyl-7-propylxanthine with N-bromosuccinimide (NBS) in DMF at 0–5°C to yield 8-bromo-3-methyl-7-propylpurine-2,6-dione .

-

Thiol Substitution :

Regioselectivity and Competing Reactions

Ensuring regioselectivity during alkylation and sulfanyl substitution is challenging. Competing reactions at N9 or O6 positions are mitigated by:

-

Steric hindrance : Bulky bases (e.g., DBU) favor N7 over N9 alkylation .

-

Electronic effects : Electron-withdrawing groups at C8 direct nucleophilic attack to that position .

Purification and Characterization

Post-synthesis purification involves:

-

Liquid-liquid extraction : Using methylene chloride and water to remove inorganic salts .

-

Crystallization : From methanol or ethanol to isolate the pure product .

-

Analytical Data :

Comparative Analysis of Synthetic Routes

Industrial Scalability and Challenges

Large-scale production faces hurdles in cost and safety:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione can undergo various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction for purine derivatives.

Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom or the purine ring.

Addition Reactions: The compound can participate in addition reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated purine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione exerts its effects is not well-understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core structure. The sulfur-containing side chain may also play a role in modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of 3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*XLogP3 values estimated based on substituent contributions.

†Calculated using molecular formula and atomic weights.

‡Predicted based on structural analogs.

Key Observations:

Lipophilicity Trends :

- The hexyl-substituted analog (C₁₅H₂₄N₄O₂S) exhibits the highest XLogP3 (3.4), favoring lipid membrane penetration, whereas the dihydroxypropylsulfanyl derivative (C₁₄H₁₉N₄O₄S) is more hydrophilic (XLogP3 = 0.8) due to hydroxyl groups .

- The target compound’s isobutylsulfanyl group balances moderate lipophilicity (XLogP3 ~3.2) and metabolic stability, as thioethers are less prone to rapid oxidation than thiols .

Biological Implications: Etophylline’s hydroxyethyl group (C₉H₁₂N₄O₃) confers water solubility, making it suitable for intravenous administration as a bronchodilator . Bulky substituents, such as the phenylpropyl group in C₂₁H₂₇N₅O₂, may enhance receptor binding but reduce bioavailability due to steric hindrance .

Synthetic Feasibility :

- Chloromethyl-substituted analogs (e.g., 3-butyl-8-(chloromethyl)-7-propylpurine-2,6-dione) offer reactive sites for further derivatization, though toxicity risks associated with chlorinated groups may limit therapeutic use .

Research Findings and Gaps

- Structure-Activity Relationships (SAR) : The 8-position substituent significantly impacts activity. Sulfanyl groups (e.g., isobutylsulfanyl) enhance stability compared to oxygen-based analogs, while nitrogen-containing groups (e.g., piperidinyl) may improve target specificity .

- Pharmacokinetic Data: Limited PK profiles are available for purine-2,6-diones. The bicyclic pyrimidinone derivative in showed an EC₅₀ of 6 nM, suggesting high potency, but this class differs in core structure .

- Future studies should assess adenosine receptor binding, cytotoxicity, and metabolic pathways.

Biological Activity

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is a purine derivative characterized by a unique substitution pattern that may confer distinct biological activities. This compound's structure suggests potential interactions with various biological macromolecules, making it a subject of interest in biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.39 g/mol. The compound features a purine core with a methyl group at position 3, a propyl group at position 7, and a 2-methylpropylsulfanyl group at position 8.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 284.39 g/mol |

| InChI Key | GRBBKURKXPJOKW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in cellular signaling pathways. The purine structure is known to participate in various biochemical reactions, while the sulfur-containing side chain may enhance its reactivity and specificity towards biological targets.

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. The presence of the sulfur atom in the side chain may contribute to this activity by scavenging free radicals.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes, particularly those involved in nucleotide metabolism. This inhibition could affect cellular proliferation and apoptosis.

Case Studies and Research Findings

-

Cell Proliferation Studies : In vitro studies have shown that this compound can modulate cell growth in various cancer cell lines. For example, it has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

- Study Reference : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells (PubMed ID: 10591280).

-

Neuroprotective Effects : Other research has indicated potential neuroprotective effects, where the compound may help mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress.

- Study Reference : Research conducted by Zhang et al. highlighted the neuroprotective properties of sulfur-containing purines, suggesting that modifications in the side chain can enhance these effects (GLASS ID: 3983).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.